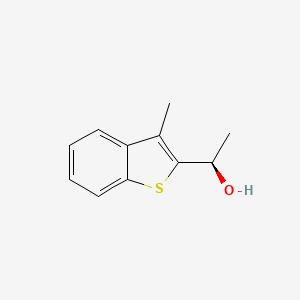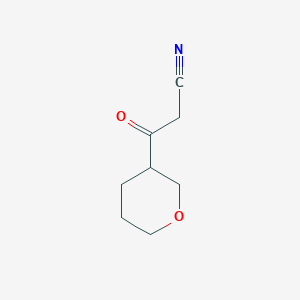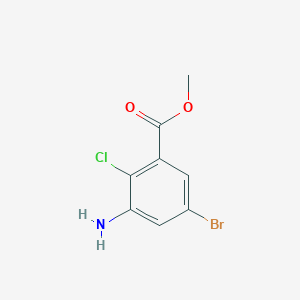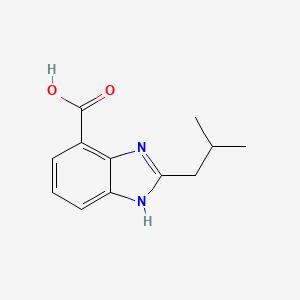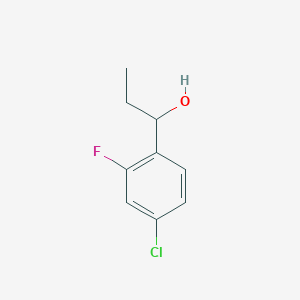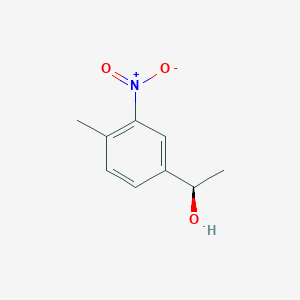
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned, “(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol”, appears to be a chiral compound due to the presence of the “(1R)” designation, indicating the configuration of the chiral center.
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own reactants, reagents, and conditions. Without specific information, it’s difficult to provide a synthesis analysis for this compound.Molecular Structure Analysis
This would involve looking at the compound’s molecular geometry, bond lengths and angles, and any functional groups present. In this case, it appears the compound has an alcohol group and a nitro group attached to a benzene ring.Chemical Reactions Analysis
This would involve studying how the compound reacts under various conditions and with different reagents. The presence of the alcohol and nitro groups could make the compound reactive in certain situations.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, polarity, and spectral data (IR, NMR, MS).Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups, including those based on nitrophenyl derivatives, have significant implications in synthetic chemistry. They offer a promising avenue for the development of light-sensitive compounds that can be selectively activated or deactivated. This approach has applications in the synthesis of complex molecules, where precision and specificity are crucial (Amit, Zehavi, & Patchornik, 1974).
Coordination Chemistry and Biological Properties
1-(Acyl/aroyl)-3-(substituted) thioureas, which can be structurally related to nitrophenyl derivatives, serve as ligands in coordination chemistry. These compounds have shown potential applications in forming transition metal complexes, which are relevant for their novel applications in biology and medicine. The versatility and detailed structural properties of these complexes highlight their promise in interdisciplinary research, merging chemistry with biological applications (Saeed, Flörke, & Erben, 2014).
Development of Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol, which share structural similarities with (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol, have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This application demonstrates the potential of nitrophenyl derivatives in analytical chemistry and environmental monitoring (Roy, 2021).
Near-Infrared Spectroscopy Applications
Near-infrared spectroscopy (NIRS) applications in pharmaceutical sciences have expanded, showing the significance of understanding the interaction between NIR radiation and materials. The separation of absorption and scattering in NIRS, relevant to the study of compounds like (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol, enhances the robustness of pharmaceutical analyses. This application underscores the compound's potential relevance in the non-destructive characterization and quality control of pharmaceuticals (Shi & Anderson, 2010).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and any unsolved questions regarding its properties or behavior.
Propriétés
IUPAC Name |
(1R)-1-(4-methyl-3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJLWMIIDXXMN-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



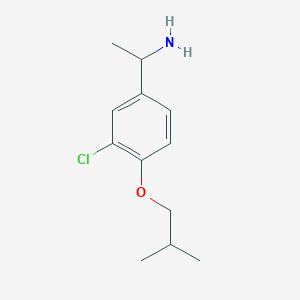
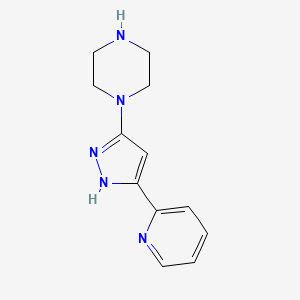
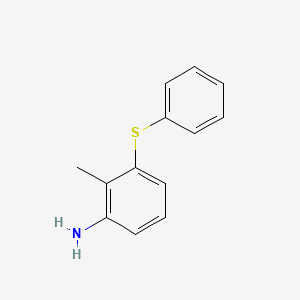
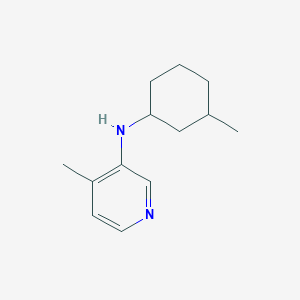
![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)
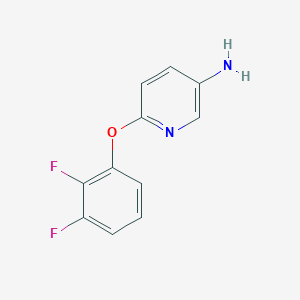
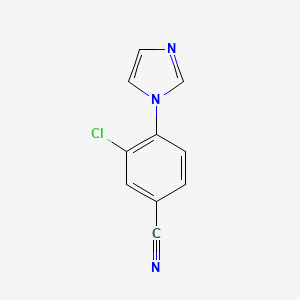
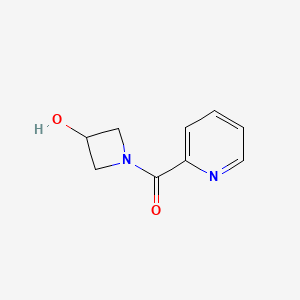
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
